molecular formula C10H10ClFO B7848283 3'-Chloro-4'-fluorobutyrophenone

3'-Chloro-4'-fluorobutyrophenone

Cat. No.: B7848283
M. Wt: 200.64 g/mol
InChI Key: FCXPRIVQUOCAAC-UHFFFAOYSA-N
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Description

3'-Chloro-4'-fluorobutyrophenone is a fluorinated organic compound characterized by a phenone group attached to a butyrophenone chain, with a chlorine atom at the terminal carbon and a fluorine atom at the 4th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-4'-fluorobutyrophenone typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction of 4-fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form 4'-chloro-4'-fluorobutyrophenone.

  • Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3'-Chloro-4'-fluorobutyrophenone can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.

  • Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: this compound carboxylic acid.

  • Reduction: this compound alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3'-Chloro-4'-fluorobutyrophenone has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3'-Chloro-4'-fluorobutyrophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-4'-fluorobutyrophenone

  • 4-Fluorobutyrophenone

  • 4-Bromo-4'-fluorobutyrophenone

  • 4-Chlorobutyrophenone

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXPRIVQUOCAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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